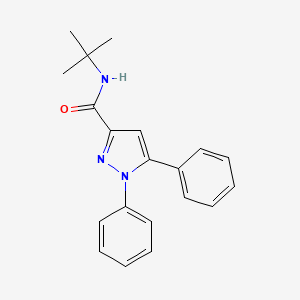
N-tert-butyl-1,5-diphenylpyrazole-3-carboxamide
Overview
Description
“N-(tert-butyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and two phenyl groups attached to the 1 and 5 positions of the pyrazole ring. The 3 position of the pyrazole ring is attached to a carboxamide group, which in turn is attached to a tert-butyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar pyrazole ring and the phenyl rings. The tert-butyl group is a bulky group and could have significant steric interactions with the rest of the molecule .Chemical Reactions Analysis
The reactivity of this compound could be quite complex due to the presence of several different functional groups. The pyrazole ring is aromatic and relatively stable, but can undergo reactions at the nitrogen atoms. The phenyl rings can undergo electrophilic aromatic substitution reactions. The carboxamide group can participate in a variety of reactions, such as hydrolysis or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present. The presence of the polar carboxamide group could lead to hydrogen bonding, affecting the compound’s solubility and boiling/melting points. The bulky tert-butyl group could affect the compound’s physical state (solid, liquid, gas) at room temperature .Mechanism of Action
Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s used as a drug, the mechanism would depend on the biological target. If it’s used as a reagent in a chemical reaction, the mechanism would depend on the reaction conditions and the other reactants .
Safety and Hazards
Future Directions
The future directions for this compound would depend on its intended use. If it’s a pharmaceutical compound, future work could involve optimizing its activity, reducing side effects, or investigating new therapeutic applications. If it’s a reagent or an intermediate in chemical synthesis, future work could involve finding new reactions that it can participate in or improving its synthesis .
Properties
IUPAC Name |
N-tert-butyl-1,5-diphenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-20(2,3)21-19(24)17-14-18(15-10-6-4-7-11-15)23(22-17)16-12-8-5-9-13-16/h4-14H,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYXLBKXBKNPNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B3832036.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B3832054.png)



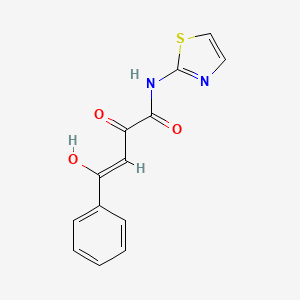
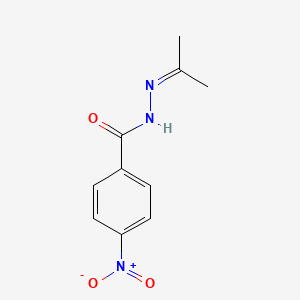

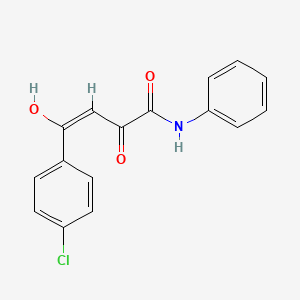
![4-[[(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoyl]amino]benzoic acid](/img/structure/B3832126.png)
![methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B3832129.png)
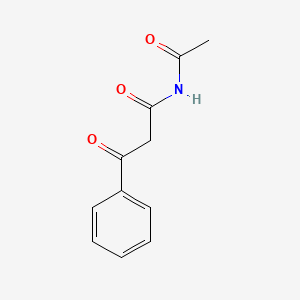
![2-[(3-carboxypropanoyl)(methyl)amino]benzoic acid](/img/structure/B3832143.png)

